Chiral Resolution: (S)-Enantiomer vs. (R)-Enantiomer in BET BD2 Inhibition
This (S)-enantiomer is the eutomer for BET BD2 inhibition. X-ray crystallographic analysis of a closely related tetrahydroquinoxaline series reveals that the (S)-enantiomer positions the ester moiety into a sub-pocket adjacent to the WPF shelf, forming key hydrogen bonds, while the (R)-enantiomer directs the group into a sterically constrained solvent channel, resulting in a loss of potency [1]. While direct IC50 values for the target compound are unpublished, the enantiospecific binding is a class-level hallmark of this scaffold [1].
| Evidence Dimension | Enantiomeric Potency (Binding Mode) |
|---|---|
| Target Compound Data | (S)-enantiomer: productive binding conformation |
| Comparator Or Baseline | (R)-enantiomer: unproductive binding conformation |
| Quantified Difference | Qualitative difference confirmed by co-crystal structures; specific IC50 shift not disclosed |
| Conditions | X-ray crystallography of BRD2 BD2 with analogous tetrahydroquinoxaline ligands |
Why This Matters
For medicinal chemistry projects targeting BET proteins, sourcing the correct (S)-enantiomer is essential to avoid introducing the inactive or less active (R)-isomer, which would confound SAR data.
- [1] Law, R. P., et al. Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. J. Med. Chem. 2018, 61, 10, 4317-4334. View Source
